3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Overview
Description
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride, also known as 3,4-DHP-2P, is a synthetic compound that has been studied for its potential use in scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 275.77 g/mol. 3,4-DHP-2P has been studied for its potential use in drug discovery and development, as well as for various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, introducing a new synthesis pathway for the Pyrrolo[1,2-b]cinnolin-10-one Ring System, hinting at the potential for developing novel compounds with this chemical structure (Kimbaris & Varvounis, 2000).
- Panda et al. (2019) studied the reactivity profile of newly designed bis(heterocyclo)methanide (BHM) on a {Ru(acac)2} platform, which could lead to advances in redox chemistry and provide new dimensions relating to analogous β-diketiminate as well as α-ketodiimine chemistry (Panda et al., 2019).
Therapeutic Potential and Biological Activity
- Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting the potential therapeutic applications of derivatives, including anti-cancer, anti-bacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
- Jiang et al. (2019) explored the structure-based design of selective butyrylcholinesterase (BChE) inhibitors with anti-Aβ aggregation activity, providing a valuable chemical template for the development of selective BChE inhibitors (Jiang et al., 2019).
- Desai et al. (2016) synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, demonstrating potent antibacterial and antifungal activity, and emphasizing the potential of electron-withdrawing groups in enhancing antimicrobial activity (Desai et al., 2016).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(13-6-3-8-15-13)16-9-7-11-4-1-2-5-12(11)10-16;/h1-2,4-5,13,15H,3,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVWLUUUVOMBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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